1-Ethyl-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
1-Ethyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic organic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by an ethyl group attached to the nitrogen at position 1 and a carboxylic acid group at position 4. Triazoles are known for their stability and versatility, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-1,2,3-triazole-4-carboxylic acid can be synthesized through a variety of methods. One common approach involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This method is highly efficient and regioselective, producing 1,4-disubstituted triazoles in high yields. The reaction typically involves the use of copper (I) iodide as a catalyst and sodium ascorbate as a reducing agent in a solvent such as dimethyl sulfoxide (DMSO) or water .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow chemistry. This method allows for the efficient and controlled production of triazoles by maintaining optimal reaction conditions and minimizing the risk of side reactions. The use of heterogeneous catalysts, such as copper-on-charcoal, further enhances the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or alkyl halides.
Major Products:
Oxidation: Triazole N-oxides.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted triazoles depending on the reagents used.
Scientific Research Applications
1-Ethyl-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of enzyme inhibitors and as a ligand in coordination chemistry.
Medicine: Triazole derivatives are known for their antifungal, antibacterial, and anticancer properties. This compound is explored for its potential therapeutic applications.
Industry: It is used in the production of corrosion inhibitors, dyes, and polymers
Mechanism of Action
The mechanism of action of 1-ethyl-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, triazole derivatives often act by inhibiting enzymes or interacting with specific molecular targets. For example, they can inhibit carbonic anhydrase enzymes by binding to the active site and blocking substrate access. This interaction is facilitated by hydrogen bonding and hydrophobic interactions with amino acid residues in the enzyme’s active site .
Comparison with Similar Compounds
1H-1,2,4-Triazole-3-carboxylic acid: Another triazole derivative with similar chemical properties but different substitution patterns.
1-Methyl-1H-1,2,3-triazole-4-carboxylic acid: Similar structure with a methyl group instead of an ethyl group.
1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid: Contains a phenyl group, offering different chemical reactivity and applications
Uniqueness: 1-Ethyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The ethyl group at position 1 and the carboxylic acid group at position 4 provide a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications .
Properties
IUPAC Name |
1-ethyltriazole-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-2-8-3-4(5(9)10)6-7-8/h3H,2H2,1H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIAVKVPWOFRSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=N1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501260668 | |
Record name | 1-Ethyl-1H-1,2,3-triazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501260668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211541-99-9 | |
Record name | 1-Ethyl-1H-1,2,3-triazole-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1211541-99-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethyl-1H-1,2,3-triazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501260668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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